But-2-yne-1,4-diyl bis(3,4-dichlorobenzenesulfonate)

Catalog No.
S15988968
CAS No.
6533-22-8
M.F
C16H10Cl4O6S2
M. Wt
504.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
But-2-yne-1,4-diyl bis(3,4-dichlorobenzenesulfonat...

CAS Number

6533-22-8

Product Name

But-2-yne-1,4-diyl bis(3,4-dichlorobenzenesulfonate)

IUPAC Name

4-(3,4-dichlorophenyl)sulfonyloxybut-2-ynyl 3,4-dichlorobenzenesulfonate

Molecular Formula

C16H10Cl4O6S2

Molecular Weight

504.2 g/mol

InChI

InChI=1S/C16H10Cl4O6S2/c17-13-5-3-11(9-15(13)19)27(21,22)25-7-1-2-8-26-28(23,24)12-4-6-14(18)16(20)10-12/h3-6,9-10H,7-8H2

InChI Key

XWHYJKFDGHEDDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)OCC#CCOS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl

But-2-yne-1,4-diyl bis(3,4-dichlorobenzenesulfonate) is an organic compound characterized by its unique structure, which features a butyne backbone with two sulfonate groups derived from 3,4-dichlorobenzenesulfonic acid. This compound is notable for its potential applications in various chemical processes due to the presence of both alkyne and sulfonate functionalities. It is a derivative of but-2-yne-1,4-diol, which is a colorless, hygroscopic solid soluble in water and polar organic solvents .

The molecular formula for But-2-yne-1,4-diyl bis(3,4-dichlorobenzenesulfonate) can be represented as C14_{14}H12_{12}Cl2_2O6_6S2_2, reflecting the complexity and potential reactivity of the compound. The presence of dichlorobenzenesulfonate groups enhances its chemical properties, making it suitable for various synthetic applications.

Typical of compounds containing both alkyne and sulfonate functionalities:

  • Nucleophilic Substitution: The sulfonate groups can act as good leaving groups in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Alkyne Reactivity: The alkyne group can undergo reactions such as hydrohalogenation and hydrogenation under appropriate conditions. For example, it may react with hydrogen in the presence of a catalyst to yield alkenes or alkanes.
  • Cross-Coupling Reactions: The compound can be utilized in cross-coupling reactions involving transition metals to form more complex organic structures.

The synthesis of But-2-yne-1,4-diyl bis(3,4-dichlorobenzenesulfonate) can be approached through several methods:

  • Direct Sulfonation: Starting from but-2-yne-1,4-diol, the compound can be reacted with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base to yield the bis(sulfonate) derivative.
  • Esterification Reactions: The compound may also be synthesized via esterification reactions involving but-2-yne-1,4-diol and 3,4-dichlorobenzenesulfonic acid under acidic conditions.
  • Coupling Reactions: Utilizing coupling agents or catalysts to facilitate the formation of the sulfonate groups from suitable precursors.

But-2-yne-1,4-diyl bis(3,4-dichlorobenzenesulfonate) has potential applications in:

  • Organic Synthesis: As a building block for more complex organic molecules.
  • Material Science: In the development of polymers or coatings that require enhanced chemical stability due to the presence of sulfonate groups.
  • Pharmaceutical Chemistry: Potentially as an intermediate in drug synthesis or as a component in drug delivery systems.

Interaction studies involving But-2-yne-1,4-diyl bis(3,4-dichlorobenzenesulfonate) would typically focus on its reactivity with biological molecules or other chemical species. Investigating how this compound interacts with nucleophiles or electrophiles could provide insights into its reactivity profile and potential applications in medicinal chemistry.

Several compounds share structural similarities with But-2-yne-1,4-diyl bis(3,4-dichlorobenzenesulfonate). Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1,4-butanediolDiol without alkyne functionalityCommonly used as a precursor for polymers and plasticizers
2-butyneAlkyne without sulfonate groupsSimpler structure; used in organic synthesis
3,4-Dichlorobenzenesulfonic acidSulfonic acid without alkyne functionalityStrong acid used in various industrial applications
Butynediol (1,4-butanediol derivative)Contains hydroxyl groupsUsed in pharmaceuticals; less reactive than sulfonated variants

But-2-yne-1,4-diyl bis(3,4-dichlorobenzenesulfonate) stands out due to its combination of alkyne and sulfonate functionalities that may enhance its reactivity and application potential compared to these similar compounds.

XLogP3

4.8

Hydrogen Bond Acceptor Count

6

Exact Mass

503.864341 g/mol

Monoisotopic Mass

501.867291 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-15-2024

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